Lapatinib-13C2,15N Ditosylate

Description

Strategic Importance of Lapatinib-13C2,15N Ditosylate as a Reference Standard in Contemporary Research

Lapatinib (B449) is a potent inhibitor of the ErbB-2 and EGFR tyrosine kinase domains. medchemexpress.com Its isotopically labeled form, this compound, serves as a crucial internal standard for quantitative analysis in research settings. pharmaffiliates.comlgcstandards.com

In the field of inhibitor research, particularly for enzyme inhibitors like Lapatinib, accurate quantification is paramount. This compound, being a labeled version of Lapatinib, is chemically identical to the parent drug but has a different mass due to the incorporated 13C and 15N isotopes. lgcstandards.com This property makes it an ideal internal standard for mass spectrometry-based assays.

When analyzing biological samples, a known amount of this compound is added. Because it behaves identically to the unlabeled Lapatinib during sample preparation and analysis, any variations in the analytical process will affect both compounds equally. By comparing the signal of the labeled standard to the unlabeled drug, researchers can achieve highly accurate and precise quantification of Lapatinib concentrations in complex biological matrices. This is a fundamental application of the isotope dilution method. metwarebio.com

The use of stable isotope-labeled compounds as internal standards is a cornerstone of quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). metsol.com The fundamental principle is based on isotope dilution mass spectrometry. metwarebio.com

The process involves:

Introduction of the Labeled Standard: A precisely known amount of the stable isotope-labeled compound (e.g., this compound) is added to the sample containing the unlabeled analyte (Lapatinib) at an early stage of the analytical workflow.

Co-processing: The labeled standard and the unlabeled analyte are processed together through extraction, purification, and analysis.

Mass Spectrometric Detection: The mass spectrometer distinguishes between the labeled and unlabeled compounds based on their mass difference. metwarebio.com

Ratio Measurement: The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is measured. wikipedia.org

Quantification: Since the amount of the internal standard is known, the concentration of the analyte in the original sample can be accurately calculated from this ratio.

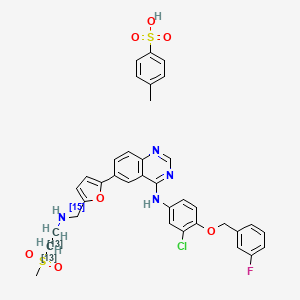

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H34ClFN4O7S2 |

|---|---|

Molecular Weight |

756.2 g/mol |

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i11+1,12+1,32+1; |

InChI Key |

OZDXXJABMOYNGY-OSUMFKEWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Origin of Product |

United States |

Synthesis and Purity Considerations of Lapatinib 13c2,15n Ditosylate

Methodologies for Isotopic Label Incorporation in Complex Organic Molecules

The introduction of stable isotopes into complex organic molecules like Lapatinib (B449) requires specialized synthetic strategies. These methods are broadly categorized into chemical synthesis and bio-generation approaches.

Chemical Synthesis Routes for ¹³C and ¹⁵N Labeling

The primary method for producing isotopically labeled compounds such as Lapatinib-13C2,15N Ditosylate involves multi-step chemical synthesis. symeres.com This approach utilizes commercially available, isotopically enriched starting materials, often referred to as "building blocks." imist.ma These labeled precursors are then incorporated into the target molecule through a series of well-defined chemical reactions. symeres.com

For the synthesis of ¹³C and ¹⁵N labeled molecules, common strategies include:

Utilizing Labeled Precursors: The synthesis often starts with simple, commercially available molecules enriched with ¹³C or ¹⁵N. These can include labeled cyanide (K¹³CN), methyl iodide (¹³CH₃I), or other small organic molecules. imist.ma These precursors are then strategically introduced into the larger molecular scaffold through established synthetic pathways.

Site-Specific Labeling: The synthetic route is carefully designed to place the isotopic labels at specific, desired positions within the molecule. vivanls.com This ensures that the label is retained throughout any subsequent analytical fragmentation processes. acanthusresearch.com

Bio-generation Approaches for Stable Isotope Labeled Analogs

An alternative to chemical synthesis is the use of biological systems to produce isotopically labeled compounds. This method, known as metabolic labeling, involves culturing microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) in media containing nutrients highly enriched in stable isotopes such as ¹³C and ¹⁵N. nih.govmdpi.com

Key aspects of this approach include:

The organisms incorporate the heavy isotopes from the media into their cellular machinery, including the synthesis of various biomolecules. nih.govmdpi.com

For producing labeled compounds, the organism can be engineered or selected to overproduce the target molecule or a precursor. nih.gov

The desired labeled compound is then isolated and purified from the cellular biomass. nih.govmdpi.com

While powerful for certain classes of compounds like nucleosides and amino acids, this method is generally less applicable for the direct production of complex synthetic drugs like Lapatinib. nih.govmdpi.com

Design Principles for Optimal Stable Isotope Labeled Internal Standards

The effectiveness of a stable isotope-labeled (SIL) internal standard hinges on its design. Several key principles guide the development of high-quality SIL standards to ensure accurate and reliable quantification in analytical assays. acanthusresearch.comcmicgroup.com

Achieving Suitable Mass Difference for Analytical Discrimination

A sufficient mass difference between the analyte and the SIL internal standard is necessary to prevent spectral overlap and ensure clear analytical discrimination. acanthusresearch.com Generally, for small molecules, a mass difference of three or more mass units is recommended. acanthusresearch.com This helps to avoid interference from the natural isotopic abundance of the unlabeled analyte. lgcstandards.com The incorporation of two ¹³C atoms and one ¹⁵N atom in this compound provides a mass increase of approximately three daltons, satisfying this critical requirement.

Analytical Validation of Isotopic Purity and Integrity

Following synthesis, the isotopic purity and structural integrity of the labeled compound must be rigorously validated. This ensures that the internal standard is of high quality and will perform reliably in quantitative assays. almacgroup.comnih.gov

Several analytical techniques are employed for this validation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. researchgate.netrsc.org It can accurately measure the mass-to-charge ratio of the labeled compound and its isotopologues, allowing for the calculation of isotopic enrichment. researchgate.netalmacgroup.com This technique can differentiate between the desired labeled compound and any residual unlabeled material or incompletely labeled species. researchgate.net

Liquid Chromatography (LC): LC is used to assess the chemical purity of the compound, separating the main labeled product from any impurities. almacgroup.com When coupled with MS (LC-MS), it provides a comprehensive analysis of both chemical and isotopic purity. rsc.orgalmacgroup.com

The validation process confirms that the SIL internal standard is free from significant levels of unlabeled analyte and other impurities that could interfere with the analytical measurement. acanthusresearch.comlgcstandards.com

Assessment of Unlabeled Species Contamination

A primary concern in the quality assessment of any stable isotope-labeled (SIL) compound is the presence of its unlabeled counterpart as a potential contaminant. For this compound, it is crucial to quantify the level of unlabeled Lapatinib Ditosylate to ensure analytical accuracy. The most common and effective methods for this assessment are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). vivanls.com

Therefore, Mass Spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the ions, MS can distinguish between this compound and the unlabeled Lapatinib. The mass spectrum will show distinct signals for the labeled compound (heavier) and any contaminating unlabeled species (lighter). The relative intensities of these signals allow for the precise calculation of the isotopic purity and the percentage of unlabeled contamination. Suppliers of this compound typically provide a Certificate of Analysis that includes data from HPLC and MS to confirm both chemical and isotopic purity. vivanls.com

| Analytical Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | Percentage of the main compound relative to chemical impurities and degradation products. vivanls.com |

| Mass Spectrometry (MS) / LC-MS | Determination of isotopic purity and assessment of unlabeled species contamination. | Differentiation and quantification of labeled vs. unlabeled compound based on mass-to-charge ratio. vivanls.com |

Structural Confirmation of Label Position (e.g., NMR, High-Resolution MS)

Beyond confirming the presence of the isotopes, it is essential to verify their exact location within the molecular structure. For this compound, the labels are specifically incorporated into the [2-(methylsulfonyl)ethyl]amino side chain. lgcstandards.com The primary techniques for this structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). vivanls.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for determining the precise location of the isotopic labels.

¹³C-NMR: A standard ¹³C-NMR spectrum would show signals for the two labeled carbon atoms with significantly enhanced intensity. The specific chemical shifts of these signals can confirm their position within the ethyl group of the side chain.

¹H-NMR: In the ¹H-NMR spectrum, the protons attached to the ¹³C-labeled carbons will exhibit characteristic coupling (¹H-¹³C coupling), which appears as satellite peaks flanking the main proton signal. This provides direct evidence of the ¹³C label's position.

¹⁵N-NMR or ¹H-¹⁵N Correlation Spectroscopy: Direct ¹⁵N-NMR or, more commonly, two-dimensional correlation experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), can unambiguously identify the nitrogen atom that is labeled. This experiment shows a correlation between the ¹⁵N nucleus and the proton directly attached to it, confirming the label on the amino group of the side chain. researchgate.net

Suppliers of high-quality labeled compounds provide NMR data to support the structural confirmation and verify the position of the labels. vivanls.comapexbt.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | Label Position |

|---|---|---|---|

| Lapatinib | C₂₉H₂₆ClFN₄O₄S | 581.06 pharmaffiliates.com | N/A |

| Lapatinib-13C2,15N | C₂₇¹³C₂H₂₆ClFN₃¹⁵NO₄S | 584.04 pharmaffiliates.com | One ¹⁵N and two ¹³C atoms on the [2-(methylsulfonyl)ethyl]amino side chain. lgcstandards.com |

| This compound | C₄₁¹³C₂H₄₂ClFN₃¹⁵NO₁₀S₃ | 928.44 vivanls.compharmaffiliates.comscbt.com |

Bioanalytical Method Development and Validation Utilizing Lapatinib 13c2,15n Ditosylate

Principles of Quantitative Bioanalysis with Stable Isotope Labeled Internal Standards

The fundamental principle behind using a SIL internal standard, such as Lapatinib-13C2,15N Ditosylate, is to add a known quantity of this standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process. rktech.hu Because the SIL internal standard is chemically identical to the analyte (Lapatinib), it experiences the same physical and chemical variations throughout the analytical procedure. By measuring the ratio of the analyte's response to the internal standard's response, the method can correct for various sources of error, leading to highly accurate and precise results. rktech.hu

Compensation for Matrix Effects and Ion Suppression in LC-MS/MS

Biological matrices are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. During LC-MS/MS analysis, these co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the quantification.

This compound, being structurally identical to Lapatinib (B449), ideally co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement. Therefore, while the absolute signal intensity of both the analyte and the internal standard may vary between samples, their ratio remains constant. rktech.hu This normalization effectively compensates for the variability introduced by matrix effects, ensuring that the calculated concentration of Lapatinib is not skewed by the sample matrix. The use of a SIL internal standard is considered the most effective way to mitigate matrix effects in LC-MS/MS bioanalysis.

Correction for Extraction Variability and Instrument Response Fluctuations

Quantitative bioanalysis involves multiple steps, including sample extraction, evaporation, and reconstitution, before injection into the LC-MS/MS system. rktech.hu Each of these steps can introduce variability. For instance, the efficiency of a liquid-liquid extraction or solid-phase extraction procedure may not be 100% and can differ slightly from sample to sample. Similarly, minor fluctuations in the instrument's performance, such as injection volume precision and ion source stability, can occur over the course of an analytical run. rktech.hu

By adding this compound prior to any sample manipulation, it undergoes the same potential losses during extraction and is subject to the same instrumental variations as the unlabeled Lapatinib. rktech.hu Any loss of analyte during the extraction process will be accompanied by a proportional loss of the internal standard. Likewise, any drift in instrument response will affect both compounds equally. rktech.hu Consequently, the ratio of their peak areas remains a reliable measure for quantification, correcting for these procedural and instrumental inconsistencies.

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection to ensure specificity, sensitivity, and high throughput for the analysis of Lapatinib using this compound.

Chromatographic Separation Strategy for Lapatinib and Analogs

The primary goal of the chromatographic step is to separate Lapatinib from endogenous matrix components and any potential metabolites or co-administered drugs to minimize interference. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for the analysis of Lapatinib.

A typical strategy involves using a C18 analytical column with a gradient elution of a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization) and an organic solvent (typically acetonitrile (B52724) or methanol). The gradient is optimized to achieve a short run time while ensuring sufficient separation of Lapatinib from interfering substances. Since this compound has virtually identical physicochemical properties to Lapatinib, it will co-elute, which is the desired behavior for an ideal internal standard.

Table 1: Example Chromatographic Conditions for Lapatinib Analysis

| Parameter | Condition |

| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Approx. Retention Time | 2.5 minutes |

This table represents typical starting conditions for method development and may require further optimization.

Mass Spectrometric Parameters for Specificity and Sensitivity

Tandem mass spectrometry is used for its high specificity and sensitivity. The instrument is typically operated in the positive electrospray ionization (ESI) mode. For quantification, Multiple Reaction Monitoring (MRM) is employed, which involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

The precursor ion for Lapatinib is its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 581. For this compound, the precursor ion will be shifted by the mass of the incorporated isotopes. The specific product ions for monitoring are selected after fragmentation of the precursor ions in the collision cell. This process ensures high specificity, as it is highly unlikely that any other compound will have the same retention time, the same precursor ion mass, and the same product ion mass. Instrument parameters such as declustering potential, collision energy, and source temperature are optimized to maximize the signal intensity for these transitions. rktech.hu

Table 2: Example Mass Spectrometric Transitions for Lapatinib and its Labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lapatinib | 581.1 | 365.1 |

| This compound | 584.1 | 368.1 |

Note: The exact m/z values for the labeled compound depend on the specific positions of the isotopes. The values presented are illustrative.

Rigorous Validation of Bioanalytical Methods Employing this compound

Once the LC-MS/MS method is developed, it must undergo a rigorous validation process according to regulatory guidelines (e.g., from the FDA or EMA) to demonstrate its reliability for the intended application. The use of this compound is integral to meeting the stringent acceptance criteria for these validation parameters.

The validation process assesses several key characteristics of the method:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of scatter between a series of measurements.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of the sample matrix on the analyte's quantification, which is effectively managed by the SIL internal standard.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Table 3: Typical Validation Acceptance Criteria and Performance Data

| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance with SIL-IS |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy (within-run and between-run) | ±15% of nominal (±20% at LLOQ) | Within ±10% |

| Precision (CV%) (within-run and between-run) | ≤15% (≤20% at LLOQ) | < 10% |

| Matrix Effect (CV% of IS-normalized factor) | ≤15% | < 5% |

| Recovery | Consistent and reproducible | Typically >70% |

The consistent and reliable performance demonstrated in the validation experiments, facilitated by the use of this compound, provides high confidence in the concentration data generated from study samples.

Applications of Lapatinib 13c2,15n Ditosylate in Drug Disposition and Metabolism Research Methodologies

Elucidation of Drug Metabolism Pathways (Methodological Focus)

The biotransformation of lapatinib (B449) is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. rktech.hu These metabolic processes result in a variety of metabolites, some of which may be pharmacologically active or contribute to toxicity. The use of stable isotope-labeled lapatinib, such as Lapatinib-13C2,15N Ditosylate, is a cornerstone of the methodological approaches used to unravel these complex pathways.

Use of Labeled Compounds in Identifying and Structurally Characterizing Metabolites

The core advantage of using a stable isotope-labeled compound like this compound lies in its utility with mass spectrometry (MS). In a typical metabolite identification study, the test compound is incubated with a biological system, such as human liver microsomes, which contain the primary drug-metabolizing enzymes. When this compound is used, any molecule that is formed from it will carry the specific isotopic signature—a predictable mass shift compared to the unlabeled drug.

This methodological approach involves the following key steps:

Incubation: this compound is incubated with an in vitro system like human liver microsomes or hepatocytes.

Sample Analysis: The incubation mixture is then analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).

Data Processing: Sophisticated software is used to search the complex dataset for pairs of peaks with the specific mass difference corresponding to the isotopic label. This allows for the rapid and confident identification of all drug-related material, distinguishing true metabolites from endogenous matrix components.

Once a potential metabolite is flagged, tandem mass spectrometry (MS/MS) is employed for structural characterization. The fragmentation pattern of the labeled metabolite is compared to that of its unlabeled counterpart. The isotopic labels are strategically placed on the molecule, and observing which fragments retain the label provides crucial information for pinpointing the exact site of metabolic modification. For example, studies with other forms of lapatinib have identified metabolites resulting from N- and α-carbon oxidation, fluorobenzyl oxidative cleavage, and hydroxypyridine formation. Using this compound in such studies would confirm these pathways and potentially uncover new ones by providing clearer MS signals.

Methodological Approaches for Tracing Metabolic Transformations

Beyond simple identification, this compound can be used to trace the sequence of metabolic transformations. In "pulse-chase" type experiments, the biological system can be first exposed to the unlabeled drug, followed by the introduction of the labeled compound. By monitoring the appearance and disappearance of labeled and unlabeled metabolites over time, researchers can establish precursor-product relationships and map the flow through different biotransformation pathways.

This technique is particularly useful for investigating complex metabolic cascades. For instance, lapatinib is known to undergo sequential oxidations. A stable isotope-labeled tracer allows for the unambiguous tracking of the initial metabolite as it is further transformed into subsequent products. This methodological rigor is essential for building accurate metabolic maps and understanding the complete metabolic fate of the drug.

Methodological Principles for Pharmacokinetic Studies (Preclinical/Mechanistic)

Pharmacokinetics (PK) describes what the body does to a drug. The use of stable isotope-labeled compounds is central to modern quantitative bioanalysis, which underpins PK studies.

Quantitative Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is ideally suited to serve as an internal standard for the quantitative analysis of lapatinib in biological samples (e.g., plasma, tissues) using LC-MS/MS. Because the labeled compound is chemically identical to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer's source. However, it is differentiated by its higher mass.

The methodological workflow is as follows:

A known amount of this compound is added to the biological sample (plasma, tissue homogenate, etc.) containing an unknown concentration of lapatinib.

The sample undergoes extraction to remove proteins and other interfering substances. The labeled internal standard compensates for any loss of the analyte during this sample preparation process.

The extracted sample is injected into an LC-MS/MS system. The instrument is set to monitor specific mass transitions for both the unlabeled lapatinib and the labeled internal standard.

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the exact concentration of lapatinib in the original sample.

This method provides the high accuracy and precision required for defining key pharmacokinetic parameters. Studies on lapatinib have characterized its variable oral absorption and extensive metabolism. rktech.hu Fecal elimination is the primary route of excretion for lapatinib and its metabolites. The use of a stable isotope-labeled internal standard like this compound is critical for generating the reliable concentration-time data needed to model these ADME processes accurately.

Table 1: Key Pharmacokinetic Parameters of Lapatinib

| Parameter | Value | Source |

|---|---|---|

| Time to Peak Concentration (Tmax) | ~4 hours | rktech.hu |

| Primary Metabolism | CYP3A4, CYP3A5 | rktech.hu |

| Primary Excretion Route | Feces (>90% as metabolites) | rktech.hu |

| Plasma Protein Binding | >99% | rktech.hu |

| Oral Bioavailability | Incomplete and variable |

Determination of In Vitro Enzyme Kinetics and Biotransformation

Understanding the kinetics of the enzymes that metabolize a drug is crucial for predicting its in vivo clearance and potential for drug-drug interactions. In these in vitro assays, this compound would again be used as an internal standard for the precise quantification of lapatinib depletion or metabolite formation over time in incubations with specific recombinant CYP enzymes or liver microsomes.

By measuring the rate of metabolism at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. This allows researchers to identify which enzymes are most important for lapatinib's clearance. Studies have confirmed that CYP3A4 and CYP3A5 are the principal enzymes responsible for lapatinib metabolism. rktech.hu For instance, research has investigated the inactivation of CYP3A5 by lapatinib, showing time- and concentration-dependent effects with specific kinetic values (KI and kinact) being determined. The use of a stable isotope-labeled internal standard ensures the quantitative accuracy of such delicate kinetic determinations.

Mechanistic Investigations of Drug-Drug Interactions (Methodological Focus)

Lapatinib is both a substrate and an inhibitor of CYP3A4. This creates a high potential for drug-drug interactions (DDIs). Methodologies to investigate these interactions often rely on stable isotope-labeled compounds to dissect the complex interplay between drugs.

This compound can be used in studies to probe the mechanism of CYP3A4 inhibition. For example, in an in vitro incubation with human liver microsomes, lapatinib can be tested for its ability to inhibit the metabolism of a known CYP3A4 probe substrate. The formation of the probe substrate's metabolite is quantified using a labeled internal standard for that specific metabolite. Concurrently, the concentration and metabolism of lapatinib itself can be monitored using this compound as its internal standard.

This dual-quantification approach allows researchers to precisely correlate the concentration of lapatinib with the degree of enzyme inhibition. Furthermore, lapatinib is known to be a mechanism-based inactivator of CYP3A4, where a reactive metabolite forms a complex with the enzyme. Studies designed to elucidate this mechanism would use this compound to accurately trace the formation of the specific metabolite responsible for the inactivation, helping to distinguish it from other metabolic pathways.

Table 2: Lapatinib Drug-Drug Interaction Profile

| Interacting Agent Class | Effect on Lapatinib | Mechanism |

|---|---|---|

| Strong CYP3A4 Inhibitors (e.g., ketoconazole) | Increased lapatinib exposure | Decreased lapatinib metabolism |

| Strong CYP3A4 Inducers (e.g., rifampin) | Decreased lapatinib exposure | Increased lapatinib metabolism |

Data derived from product labeling information.

Methodological Approaches to Studying Enzyme Induction and Inhibition

The investigation of a drug candidate's potential to induce or inhibit metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, is a critical step in drug development to predict and avoid adverse drug-drug interactions. Lapatinib is known to be a mechanism-based inactivator of CYP3A4. nih.gov The use of this compound offers a refined methodological approach to studying these phenomena.

In a typical in vitro enzyme inhibition assay, human liver microsomes or recombinant CYP enzymes are incubated with a probe substrate and the inhibitor of interest. The rate of metabolite formation from the probe substrate is measured to determine the inhibitory potential of the drug. When studying mechanism-based inhibition, the inhibitor is pre-incubated with the enzyme system in the presence of NADPH to allow for the formation of a reactive metabolite that can covalently bind to and inactivate the enzyme. nih.gov

The methodological application of this compound in these studies primarily serves as an internal standard for the quantification of unlabeled lapatinib and its metabolites. By adding a known concentration of this compound to the experimental samples, variations in sample preparation and mass spectrometry signal can be normalized, leading to more accurate and precise quantification. nih.gov

A key methodological advantage of using a stable isotope-labeled compound is in "metabolite profiling" studies. In experiments designed to identify the specific metabolites responsible for enzyme inactivation, human liver microsomes are incubated with lapatinib. The use of this compound alongside unlabeled lapatinib can aid in distinguishing drug-related metabolites from background matrix interference. The characteristic isotopic pattern of the labeled compound allows for the confident identification of lapatinib-derived metabolites.

Below is a representative data table from an in vitro study designed to assess the mechanism-based inhibition of CYP3A4 by lapatinib, where this compound would be used as an internal standard for quantification.

| Lapatinib Concentration (µM) | Pre-incubation Time (min) | Remaining CYP3A4 Activity (%) | kinact (min-1) | KI (µM) |

|---|---|---|---|---|

| 0.5 | 0 | 100 | 0.020 | 1.71 |

| 0.5 | 15 | 85 | ||

| 2.0 | 15 | 60 | ||

| 5.0 | 15 | 42 | ||

| 10.0 | 15 | 25 |

This table illustrates typical results from a mechanism-based inhibition study of CYP3A4 by lapatinib. The kinetic parameters, kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation), are derived from such data.

Characterization of Transporter-Mediated Processes (Methodological)

Drug transporters play a crucial role in the absorption and disposition of many drugs, and interactions at the transporter level are a significant source of drug-drug interactions. Lapatinib has been shown to interact with efflux transporters such as P-glycoprotein (P-gp, also known as ABCB1). Methodologically, studying these interactions often involves in vitro systems such as Caco-2 cell monolayers or membrane vesicles expressing specific transporters.

In these assays, the transport of a substrate across a cell monolayer or into vesicles is measured in the presence and absence of a potential inhibitor. This compound is an invaluable tool in these methodological approaches, primarily for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of the unlabeled drug. The co-elution of the labeled and unlabeled compounds allows for correction of matrix effects and variations in extraction recovery, which is crucial for accurate determination of transport kinetics. nih.govresearchgate.net

For example, in a bidirectional transport assay using Caco-2 cells, the apical-to-basolateral and basolateral-to-apical transport of lapatinib would be measured. An efflux ratio, calculated from these measurements, of greater than 2 is indicative of active efflux. This compound would be added during the sample processing stage to ensure accurate quantification of lapatinib in the receiver compartments.

Furthermore, in competitive inhibition studies, the transport of a known transporter substrate (e.g., digoxin (B3395198) for P-gp) is measured in the presence of varying concentrations of the inhibitor (lapatinib). The concentration of the probe substrate is quantified, often using an isotopically labeled internal standard of that substrate. While this compound would not be the primary analytical standard in this specific experiment, understanding its own transport characteristics using the methods described above is essential to fully characterize its drug interaction potential.

The following table represents hypothetical data from a bidirectional transport assay of lapatinib in Caco-2 cells, where this compound would have been used as the internal standard for accurate quantification.

| Transport Direction | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio |

|---|---|---|

| Apical to Basolateral (A-B) | 0.5 | 6.0 |

| Basolateral to Apical (B-A) | 3.0 |

This table demonstrates a high efflux ratio, suggesting that lapatinib is a substrate of an apically located efflux transporter, such as P-glycoprotein, in the Caco-2 cell model.

Advanced Spectroscopic and Mechanistic Research Applications of Lapatinib 13c2,15n Ditosylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions and Dynamics

NMR spectroscopy is a powerful technique for obtaining atomic-level information on molecular structure, conformation, and dynamics. mdpi.com The presence of NMR-active isotopes like ¹⁵N is crucial for many modern NMR experiments, particularly in the study of drug-protein interactions. mdpi.comnih.gov

Use of ¹⁵N Labeling for Structural and Conformational Studies

The ¹⁵N label in Lapatinib-13C2,15N Ditosylate serves as a sensitive probe for investigating the molecule's local chemical environment and intermolecular interactions. Changes in the electronic environment around the labeled nitrogen atom lead to measurable shifts in its NMR signal, providing direct evidence of molecular interactions. nih.govnih.gov

A key application is in the solid-state analysis of drug formulations. For instance, solid-state NMR (ssNMR) has been used to study interactions between Lapatinib (B449) and pharmaceutical polymers. In one study, ¹⁵N ssNMR provided direct spectroscopic evidence of proton transfer (salt formation) between the nitrogen atoms of Lapatinib and acidic excipients like hydroxypropylmethylcellulose (B13716658) phthalate (B1215562) (HPMCP). nih.gov The chemical shifts observed in the ¹⁵N spectrum of the Lapatinib-polymer dispersion matched those of the lapatinib ditosylate salt, confirming a strong ionic interaction. nih.govnih.gov This type of analysis is critical for understanding drug stability and the physicochemical properties of amorphous solid dispersions.

Table 1: Application of ¹⁵N NMR in Lapatinib Interaction Studies

| Technique | Application | Finding | Significance |

|---|

Elucidation of Binding Dynamics with Receptor Targets (e.g., ErbB Receptors)

While labeling the protein target is common in NMR binding studies, using an isotopically labeled ligand like ¹⁵N-labeled Lapatinib is essential for ligand-observed NMR experiments. These experiments are particularly valuable for studying the dynamics of the drug itself upon binding to its receptor target, such as the ErbB family of kinases. scbt.comwhiterose.ac.uk

The primary NMR method for this is the Heteronuclear Single Quantum Coherence (HSQC) experiment. mdpi.com A ¹H-¹⁵N HSQC spectrum provides a fingerprint of all the H-N correlations in a molecule. mdpi.com When ¹⁵N-labeled Lapatinib is titrated with its target receptor (e.g., the kinase domain of EGFR or HER2), changes in the chemical shifts of the labeled nitrogen's peak can be monitored. whiterose.ac.ukresearchgate.net This phenomenon, known as Chemical Shift Perturbation (CSP), allows researchers to:

Confirm Binding: A shift in the NMR signal upon addition of the receptor is a direct indication of an interaction. researchgate.net

Map the Interaction Site on the Ligand: The magnitude of the shift indicates how much the chemical environment of the nitrogen atom is affected, pointing to its proximity to the binding interface. nih.gov

Determine Binding Affinity (Kd): By monitoring the chemical shift changes at different concentrations of the receptor, a binding curve can be generated to calculate the dissociation constant (Kd), quantifying the strength of the interaction. nih.govwhiterose.ac.uk

Structural studies have shown that Lapatinib binds to an inactive conformation of the ErbB kinase domain, and CSP studies using labeled Lapatinib would provide dynamic and kinetic data on how this specific interaction is established and maintained. nih.govplos.org

Mass Spectrometry-Based Approaches Beyond Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com The presence of stable isotopes in this compound creates a distinct mass shift, which is invaluable for research applications that go beyond simple quantification. medchemexpress.eumdpi.com

Fragmentation Pathway Analysis and Metabolite Profiling

In drug metabolism studies, a major challenge is distinguishing the parent drug from its various metabolites, which often have similar structures. Isotopic labeling provides a clear solution. nih.gov this compound and its metabolites will appear as doublets in the mass spectrum, separated by the mass difference conferred by the labels (approximately 3 Da). This allows for the rapid identification of all drug-related species in a complex biological matrix like human liver microsomes. nih.govdoi.org

Furthermore, the labels are instrumental in elucidating fragmentation pathways in tandem mass spectrometry (MS/MS). When a drug molecule is fragmented, the resulting product ions can be analyzed. By observing which fragments retain the mass shift, researchers can determine which parts of the molecule contain the labeled atoms. This provides crucial clues for identifying the structures of unknown metabolites and understanding the biotransformation routes of the drug. nih.gov

Table 2: Theoretical Mass Shifts in this compound Fragmentation This table illustrates the principle using the molecular formula of Lapatinib base.

| Fragment Description | Unlabeled Fragment Formula (Lapatinib) | Labeled Fragment Formula (Lapatinib-13C2,15N) | Expected Mass Shift (Da) |

|---|---|---|---|

| Full Molecule (M+H)⁺ | C₂₉H₂₆ClFN₄O₄S | C₂₇¹³C₂H₂₆ClFN₃¹⁵NO₄S | +3 |

| Fragment containing the labeled ethyl sulfone side chain | -[CH₂CH₂SO₂CH₃] | -[¹³CH₂¹³CH₂SO₂CH₃] | +2 |

| Fragment containing the labeled amine | -[NH-R] | -[¹⁵NH-R] | +1 |

Investigations into Protein-Ligand Interactions (Methodological)

Native mass spectrometry is a technique where non-covalent protein-ligand complexes are transferred into the gas phase of a mass spectrometer for analysis, preserving the interaction. nih.govfrontiersin.org This allows for the direct measurement of binding stoichiometry.

Using labeled Lapatinib in these experiments offers a significant methodological advantage. When analyzing a mixture of a receptor like EGFR with this compound, the distinct mass of the labeled drug makes it easy to confirm its presence in any observed protein-ligand complex. This is particularly useful in complex biological lysates where numerous molecules could potentially bind to the target protein. Techniques like Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) can be used to separate protein complexes, and the isotopic signature of this compound would provide an unambiguous signal to track its binding to EGFR or HER2. mdpi.com

Applications in Cellular and Biochemical Pathway Studies (Methodological Focus)

Understanding how a drug affects cellular and biochemical pathways is fundamental to pharmacology. The isotopic labels in this compound serve as a tracer, allowing researchers to follow the drug's fate and effects within a cell. scbt.com

Lapatinib is known to inhibit the PI3K/Akt/mTOR and Ras/Raf/MAPK signaling pathways by blocking the kinase activity of EGFR and HER2. researchgate.netascopubs.orgspandidos-publications.com Methodologically, a stable isotope-labeled version of the drug is crucial for precisely correlating the drug's presence with downstream effects.

In a typical experiment, cells (e.g., HER2-positive breast cancer cells) could be treated with this compound. At various time points, cell lysates can be analyzed by LC-MS. The labeled Lapatinib can be quantified to determine its intracellular concentration, while in parallel, quantitative phosphoproteomics can be used to measure the phosphorylation status of key pathway proteins (like Akt and ERK). nih.gov This allows researchers to directly link the intracellular concentration of the drug to the inhibition of specific signaling events. The stable isotope label ensures that the detected molecule is indeed the administered drug and not an endogenous molecule with a similar mass, greatly enhancing the accuracy and reliability of the findings. This approach provides a clear picture of the drug's pharmacodynamics at the cellular level, revealing the concentration-dependent effects on its target pathways. scbt.comvt.edu

Tracking Compound Flow in In Vitro Systems

The stable isotope-labeled compound, this compound, is an indispensable tool for advanced quantitative bioanalysis and mechanistic studies in controlled in vitro environments. Its primary utility stems from its mass difference relative to the unlabeled, or "light," parent compound. The incorporation of two Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope increases the monoisotopic mass of the lapatinib molecule by approximately 3 Daltons. This mass shift, while having a negligible impact on the compound's chemical and biological properties, allows for its unambiguous differentiation from the unlabeled form using mass spectrometry (MS).

In quantitative pharmacology, this compound serves as an ideal internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. When a known quantity of the labeled compound is spiked into a biological matrix (e.g., cell lysate, culture medium) containing the unlabeled lapatinib (the analyte), it co-elutes chromatographically and experiences identical ionization effects and sample preparation losses. However, the mass spectrometer can selectively monitor the specific mass-to-charge ratios (m/z) for both the analyte and the IS. By calculating the ratio of the analyte's signal to the IS's signal, researchers can achieve highly accurate and precise quantification, effectively correcting for variations that occur during sample processing and analysis.

This methodology is fundamental for investigating the compound's behavior within cellular systems. Key research applications include:

Cellular Uptake and Efflux Kinetics: By treating cell cultures with unlabeled lapatinib and using the labeled version as an internal standard, researchers can precisely measure the intracellular concentration of the drug over time. This data is critical for characterizing the kinetics of active transport mechanisms, such as influx mediated by solute carriers or efflux mediated by ATP-binding cassette (ABC) transporters.

Metabolic Stability and Metabolite Identification: When cells are incubated with this compound, any subsequent metabolites formed will retain the isotopic label. This "label signature" allows for the confident identification of drug-derived molecules within a complex biological background using high-resolution mass spectrometry. It simplifies the process of distinguishing true metabolites from endogenous cellular components, enabling the detailed mapping of in vitro metabolic pathways.

The table below illustrates the distinct precursor and product ions used in a typical LC-MS/MS method to simultaneously quantify lapatinib and its stable isotope-labeled internal standard.

| Compound | Role | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Mass Shift (Da) |

|---|---|---|---|---|

| Lapatinib | Analyte | 582.1 | 365.1 | N/A |

| Lapatinib-13C2,15N | Internal Standard | 585.1 | 368.1 | +3.0 |

Insights into Signal Transduction Pathways (Methodological)

The application of this compound extends beyond pharmacokinetic measurements to providing profound methodological advantages in the study of cellular signal transduction. As a highly specific dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases, its effects on downstream signaling can be dissected with exceptional clarity using advanced proteomic techniques. The labeled compound can be used either as the primary therapeutic agent in a study or as a reference standard, depending on the experimental design.

A primary methodological use is in quantitative phosphoproteomics to map the drug's direct and indirect effects on cellular signaling networks. In a typical experiment, cancer cell lines sensitive to lapatinib are treated with the compound. Subsequently, cellular proteins are extracted, digested into peptides, and analyzed by LC-MS/MS. The analysis focuses on identifying and quantifying thousands of phosphorylation events across the proteome. By comparing the phosphoproteome of treated cells to that of control cells, researchers can obtain a global snapshot of how lapatinib rewires kinase-driven pathways.

The key insights gained from this methodological approach include:

Direct Target Inhibition: A significant and rapid decrease in phosphorylation at specific autophosphorylation sites on EGFR (e.g., Tyr1173) and HER2 (e.g., Tyr1248) provides direct evidence of target engagement and inhibition within the intact cellular environment.

Downstream Pathway Modulation: The analysis reveals the cascading effects of EGFR/HER2 inhibition. A marked reduction in the phosphorylation of key nodes in downstream pathways, such as the PI3K/AKT and RAS/MAPK pathways, can be precisely quantified. This includes measuring changes at sites like AKT1 (Ser473) and ERK1/2 (Thr202/Tyr204).

Identification of Feedback Loops and Resistance Mechanisms: Quantitative phosphoproteomics can uncover compensatory signaling responses. For instance, the inhibition of one pathway might lead to the upregulation of another, providing critical insights into potential mechanisms of acquired drug resistance.

The use of a stable isotope-labeled internal standard, such as this compound, during the LC-MS analysis of the drug itself ensures that observed changes in phosphorylation are correlated with accurate intracellular drug concentrations.

The following table presents hypothetical, yet representative, data from a quantitative phosphoproteomics experiment, demonstrating the typical effects of lapatinib treatment on its primary targets and key downstream signaling proteins.

| Protein | Phosphorylation Site | Signaling Pathway | Fold Change (Treated vs. Control) | Biological Significance |

|---|---|---|---|---|

| HER2 (ERBB2) | Tyr1248 | Receptor Tyrosine Kinase | -8.5 | Direct target inhibition |

| EGFR | Tyr1173 | Receptor Tyrosine Kinase | -7.2 | Direct target inhibition |

| AKT1 | Ser473 | PI3K/AKT Pathway | -4.1 | Inhibition of downstream survival signaling |

| ERK2 (MAPK1) | Tyr187 | RAS/MAPK Pathway | -3.8 | Inhibition of downstream proliferation signaling |

Future Directions and Emerging Methodologies in Labeled Compound Research

Advancements in Automated Synthesis and Bio-generation of Complex Labeled Analogs

The synthesis of complex isotopically labeled molecules like Lapatinib-13C2,15N Ditosylate is a meticulous process. Historically, it has been a labor-intensive and time-consuming endeavor. However, the field is witnessing a paradigm shift with the advent of automated synthesis and innovative bio-generation techniques.

Concurrently, the bio-generation of complex labeled analogs is gaining traction. This approach utilizes biological systems, such as microorganisms or cell cultures, to produce labeled compounds. boku.ac.at Techniques like Stable-Isotope Probing (SIP) allow researchers to introduce substrates enriched with heavy isotopes (e.g., ¹³C or ¹⁵N) into cellular systems. nih.gov The organisms then incorporate these isotopes into their metabolic pathways, leading to the generation of a wide array of labeled biomolecules. boku.ac.atnih.gov This method is particularly valuable for producing complex biological molecules that are challenging to synthesize chemically. For instance, stable isotope labeling of entire organisms can be achieved by providing labeled nutrients, such as ¹³C-labeled glucose or a ¹⁵N-labeled nitrogen source. boku.ac.at

These advancements are poised to revolutionize the production of labeled compounds, making them more accessible and enabling the synthesis of a wider diversity of complex structures for research purposes. talmazan.md

Integration of Stable Isotope Technologies with High-Throughput Screening Methodologies

The combination of stable isotopes and HTS is not limited to proteomics. Labeled compounds serve as critical internal standards in a multitude of quantitative bioanalytical assays, ensuring accuracy and reliability in large-scale screening campaigns. scispace.com The ability to multiplex assays by using different isotopic labels for different samples or conditions further enhances the efficiency of HTS. nih.gov As HTS technologies continue to advance, their integration with stable isotope labeling will undoubtedly lead to more efficient and informative screening processes, accelerating the identification of new drug candidates and the elucidation of their mechanisms of action.

Development of Novel Analytical Techniques Enhancing Labeled Compound Utility

The utility of isotopically labeled compounds is intrinsically linked to the analytical techniques available for their detection and characterization. Continuous innovation in this area is expanding the horizons of what can be achieved with labeled compound research.

High-resolution mass spectrometry (HR-MS) has become an indispensable tool. It allows for the reliable separation and quantification of isotopically labeled compounds based on their mass difference from their unlabeled counterparts. nih.gov Techniques combining liquid chromatography with HR-MS (LC-HRMS) are routinely used to determine the isotopic enrichment and structural integrity of labeled compounds. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy complements MS by providing detailed structural information and confirming the precise position of the isotopic labels within a molecule. rsc.orgnih.gov

Researchers are also developing more sophisticated labeling strategies. For instance, dual-isotope labeling methods, where two different isotopes are incorporated into a molecule, can provide a unique mass spectral signature, making it easier to differentiate labeled species from the complex background of endogenous molecules. chromatographyonline.com This is particularly useful in metabolomics for tracking the metabolic fate of specific compounds. chromatographyonline.com Furthermore, specialized software tools are being developed to automate the analysis of data from labeled experiments, enabling efficient filtering of signals and identification of metabolites based on their characteristic isotope patterns. boku.ac.at

These novel analytical techniques are significantly enhancing the precision and depth of information that can be obtained from studies using isotopically labeled compounds like this compound.

Expansion of this compound Applications in Preclinical Mechanistic Investigations

Lapatinib (B449), the unlabeled parent compound of this compound, is a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. pharmaffiliates.com Preclinical studies have demonstrated its efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines that overexpress these receptors. nih.govnih.gov It has been shown to block key downstream signaling pathways, such as MAPK and PI3K-AKT. nih.gov

The isotopically labeled analog, this compound, serves as an invaluable tool in the preclinical investigation of Lapatinib's mechanism of action and pharmacokinetics. Its primary application is as an internal standard in quantitative mass spectrometry-based assays. plos.org The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, ensuring highly accurate measurements. scispace.com

A preclinical study investigating the plasma and tumor concentrations of Lapatinib utilized a stable isotope-labeled version ([¹³C₂, ²H₃, and ¹⁵N₁]-lapatinib) as an internal standard for LC/MS/MS analysis. plos.org This allowed for precise quantification of the drug in biological matrices, revealing important insights into its distribution and accumulation in tumor tissue. plos.org Such studies are crucial for understanding the relationship between drug exposure at the target site and its pharmacological effect.

Future preclinical mechanistic investigations using this compound could be expanded to:

Metabolite Identification and Profiling: By tracing the metabolic fate of the ¹³C and ¹⁵N labels, researchers can identify and quantify the metabolites of Lapatinib in various biological systems. This can provide a more comprehensive understanding of its biotransformation and help in identifying any pharmacologically active or potentially toxic metabolites. nih.gov

Target Engagement and Occupancy Studies: Labeled Lapatinib can be used in advanced analytical techniques to directly measure its binding to EGFR and HER2 in cells and tissues. This would provide a more precise understanding of the concentration of Lapatinib required to achieve a therapeutic effect.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate quantification of Lapatinib and its metabolites using the labeled standard in preclinical models can help in developing robust PK/PD models. researchgate.net These models are essential for predicting the drug's behavior in humans and for optimizing dosing regimens in clinical trials. researchgate.net

Drug-Drug Interaction Studies: Preclinical studies investigating the potential for drug-drug interactions, for example with co-administered chemotherapeutic agents like paclitaxel (B517696) or docetaxel, can benefit from the precise quantification enabled by this compound. europa.eu

The continued use and expanded application of this compound in such preclinical investigations will undoubtedly contribute to a deeper understanding of Lapatinib's pharmacology and aid in the development of more effective cancer therapies.

Q & A

Advanced Research Question

- Hybrid mass spectrometry : Use high-sensitivity Q-TOF or Orbitrap systems with parallel reaction monitoring (PRM) to distinguish isotopic clusters from background noise .

- Stable isotope-assisted metabolomics : Pair with ¹³C-glucose or ¹⁵N-ammonium chloride to trace metabolic incorporation into nucleic acids or proteins .

- Statistical noise reduction : Apply Gaussian mixture models to deconvolute overlapping isotopic peaks in complex biological matrices .

How can researchers resolve discrepancies in HER2 inhibition dynamics observed between in vitro and in vivo models?

Advanced Research Question

- Tissue-specific pharmacokinetics : Use LC-MS/MS to measure ¹³C/¹⁵N-labeled Lapatinib concentrations in tumors versus plasma, correcting for tissue partitioning coefficients .

- Kinetic modeling : Integrate rate constants for ErbB2 binding (from surface plasmon resonance) and cellular efflux (via ABC transporters) to reconcile in vitro IC₅₀ with in vivo efficacy .

- Heterogeneity controls : Stratify tumor samples by HER2 amplification status (FISH or IHC) to account for biomarker variability .

What statistical frameworks are appropriate for analyzing time-resolved isotope tracing data?

Advanced Research Question

- Compartmental modeling : Use SAAM II or NONMEM to estimate metabolite flux rates in tracer studies .

- Bayesian hierarchical models : Address batch effects in multi-lab studies by incorporating priors for isotopic dilution and instrument variability .

- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustments to metabolite pathway enrichment analyses .

How can isotopic interference be minimized in quantitative proteomic studies targeting ErbB1/ErbB2 signaling nodes?

Advanced Research Question

- SILAC-free workflows : Employ tandem mass tags (TMT) or label-free quantification to avoid overlap with endogenous ¹³C/¹⁵N isotopes .

- Cross-validation : Spike unlabeled Lapatinib into labeled samples to identify ion suppression artifacts in MS1 scans .

- Dynamic exclusion lists : Exclude m/z ranges corresponding to Lapatinib-13C2,15N fragments during data-dependent acquisition .

What are the limitations of using this compound in long-term metabolic stability assays?

Advanced Research Question

- Isotopic exchange : Monitor ¹⁵N-ammonia release in hepatocyte incubations via GC-MS to quantify deamination .

- Radiolabel cross-validation : Compare results with ³H- or ¹⁴C-labeled Lapatinib to confirm tracer integrity over 72-hour incubations .

- Matrix effects : Pre-treat plasma samples with phospholipid removal cartridges to enhance LC-MS sensitivity .

How can researchers differentiate between parent compound and hydroxylated metabolites in microsomal incubations?

Advanced Research Question

- MS/MS fragmentation patterns : Characterize diagnostic ions for hydroxylation (e.g., +16 Da shifts) and confirm with synthetic standards .

- Enzyme phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsomes to attribute metabolism .

- High-resolution ion mobility : Separate isobaric metabolites via drift time differences on a TIMS-TOF platform .

What strategies improve the reproducibility of this compound in multi-center preclinical trials?

Advanced Research Question

- Centralized QC protocols : Distribute pre-qualified reference standards (e.g., CAS 1246819-08-8) to all sites .

- Harmonized SOPs : Standardize sample preparation (e.g., protein precipitation with acetonitrile:methanol 4:1) and LC-MS gradients .

- Meta-analysis tools : Use R/Bioconductor packages to aggregate and normalize data across platforms, adjusting for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.